Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
Description
Structure and Properties:
This compound (CAS: 2155852-07-4) features a 1,2,3-triazole core substituted at position 1 with a 2-(2-piperidinyl)ethyl group and at position 4 with an ethyl carboxylate moiety, forming a hydrochloride salt . The piperidine ring introduces basicity, while the triazole and ester groups contribute to polar interactions and metabolic stability. The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmaceutical applications.
Synthesis:
The triazole ring is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation . Subsequent alkylation or coupling reactions would introduce the piperidine-ethyl side chain, followed by esterification and salt formation.
Properties
IUPAC Name |
ethyl 1-(2-piperidin-2-ylethyl)triazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2.ClH/c1-2-18-12(17)11-9-16(15-14-11)8-6-10-5-3-4-7-13-10;/h9-10,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKBCQCTNZLLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS: 1211507-89-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action.
The synthesis of this compound typically involves the coupling of piperidine derivatives with triazole moieties through click chemistry. This method is favored for its efficiency and specificity, allowing for the rapid assembly of complex molecules with diverse biological activities .
Chemical Structure:
- Molecular Formula: CHClNO
- Molecular Weight: 288.77 g/mol
- Functional Groups: Triazole, carboxylate, piperidine
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound has been evaluated for its ability to inhibit tumor growth through mechanisms such as thymidylate synthase inhibition. This inhibition is crucial as thymidylate synthase plays a vital role in DNA synthesis and repair .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate | MCF-7 | 1.5 |
| Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate | HCT-116 | 3.0 |
| Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate | HepG2 | 2.0 |
These findings indicate that the compound exhibits promising anticancer properties comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various pathogens. In vitro studies indicate that it possesses inhibitory effects against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
The biological activity of this compound can be attributed to several mechanisms:
- Thymidylate Synthase Inhibition: This leads to disrupted DNA synthesis in cancer cells.
- Cell Cycle Arrest: The compound induces apoptosis in cancer cells by interfering with cell cycle progression.
- Antimicrobial Action: The exact mechanism against bacteria is still under investigation but may involve disruption of cell wall synthesis or function.
Case Studies and Research Findings
A series of studies have focused on the pharmacological profiles of triazole derivatives. For instance:
- A study published in Journal of Medicinal Chemistry highlighted the importance of binding site hydration and flexibility in enhancing the efficacy of triazole-based compounds against specific targets .
- Another research article emphasized the role of triazoles in drug discovery and their potential applications across various therapeutic areas .
Scientific Research Applications
Antimicrobial Activity
Triazoles, including ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, have been studied for their antimicrobial properties. Research indicates that triazoles can inhibit the growth of various pathogens, making them valuable in developing new antibiotics. A study highlighted the efficacy of triazole derivatives against resistant strains of bacteria and fungi, suggesting that this compound could be further explored for its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
Recent investigations into the anticancer properties of triazole derivatives have shown promising results. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. A notable case study reported that specific modifications in the triazole structure enhanced its potency against breast cancer cells . This suggests a potential pathway for developing novel anticancer therapies based on this compound.
Herbicidal Applications
The unique triazole structure has also found applications in agrochemicals, particularly as herbicides. Research has shown that triazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. This compound could potentially be utilized to create new herbicidal formulations that target resistant weed species .
Polymer Development
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a functional monomer in the synthesis of advanced polymers with tailored properties for specific applications in coatings and composites .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues with Triazole Cores
a. 1-[2-(Piperidin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride
- Key Difference : Replaces the ethyl ester with a carboxylic acid.
- The hydrochloride salt retains solubility advantages .
b. (1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride
- Key Difference : Substitutes the carboxylate with a hydroxymethyl group.
c. Ethyl 5-Methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
- Key Difference : Incorporates a nitrobenzyl group at position 1 and a methyl group at position 4.
- Impact : The electron-withdrawing nitro group may enhance electrophilic reactivity, while the methyl group increases steric hindrance. Reported to form hydrazones with antiproliferative activity .
d. α-Ketoester Triazole Derivatives (e.g., Ethyl 2-(1-benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate)
- Key Difference : Features an α-ketoester moiety at position 5.
- Impact : Forms dimeric structures via O···π-hole interactions, influencing crystallinity and solid-state packing .
Heterocyclic Analogues with Piperidine Moieties
a. Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Hydrochloride
- Key Difference : Replaces triazole with pyrazole.
b. Ethyl 1-(3-Chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Key Difference : Substitutes piperidine with a chloropyridinyl group.
Activity Trends :
- Substituent Position : Bulky groups at triazole position 5 reduce activity, while electron-withdrawing groups (e.g., nitro) enhance reactivity .
- Ester vs. Acid : Carboxylic acid derivatives may exhibit higher polarity but lower cell permeability compared to esters .
- Piperidine vs. Pyridine : Piperidine’s basicity and conformational flexibility could improve target engagement in enzymes like proteases .
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The key step in the preparation of Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is the formation of the 1,2,3-triazole ring. The most widely used and reliable approach is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as "click chemistry." This method allows for regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions and with high yields.
- Procedure : An azide-functionalized ethyl carboxylate derivative is reacted with a terminal alkyne bearing the 2-(2-piperidinyl)ethyl substituent in the presence of a Cu(I) catalyst, typically generated in situ from CuSO4 and sodium ascorbate.
- Advantages : High regioselectivity, mild reaction conditions, tolerance to various functional groups, and operational simplicity.
- Outcome : Formation of the triazole ring with substitution at N-1 by the piperidinylethyl group and at C-4 by the ethyl carboxylate group.
Introduction of the Piperidinylethyl Side Chain
The piperidine moiety is introduced through alkylation or coupling reactions involving piperidine derivatives:
- Alkylation : The triazole intermediate bearing a suitable leaving group (e.g., halide) at N-1 can be alkylated with 2-(2-piperidinyl)ethyl halides or tosylates.
- Coupling : Alternatively, the piperidinyl ethyl group can be installed prior to triazole formation by using an alkyne or azide precursor already functionalized with the piperidine group.
Esterification and Salt Formation
- The carboxylate group at position 4 of the triazole ring is introduced as an ethyl ester, typically via esterification of the corresponding carboxylic acid or by using ethyl azidoacetate as a precursor.
- The hydrochloride salt is formed by treatment of the free base compound with hydrochloric acid in an appropriate solvent, enhancing solubility and stability.
Detailed Research Findings and Data Tables
Summary of Synthetic Steps
| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | CuAAC (click chemistry) | Azide derivative + terminal alkyne + CuSO4/ascorbate | Formation of 1,4-disubstituted triazole ring |
| 2 | Alkylation/Coupling | Piperidinyl ethyl halide or alkyne/azide precursor | Introduction of piperidinylethyl substituent |
| 3 | Esterification | Acid or azidoacetate precursor | Introduction of ethyl carboxylate group |
| 4 | Salt formation | HCl in solvent | Formation of hydrochloride salt |
Representative Reaction Conditions and Yields
| Reaction Step | Typical Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| CuAAC cycloaddition | Room temp, aqueous/organic solvent mix, 12-24 h | 85-95 | Column chromatography |
| Piperidine alkylation | Reflux in acetonitrile or DMF, 6-12 h | 75-90 | Silica gel chromatography |
| Esterification | Acid catalysis or direct use of ester precursors | 80-88 | Recrystallization |
| Salt formation | Stirring with HCl in ethanol or ethyl acetate | Quantitative | Filtration and drying |
Analytical and Purity Data
- NMR Spectroscopy : Confirms the triazole ring formation and substitution pattern.
- Mass Spectrometry : Molecular ion peak consistent with C12H21ClN4O2.
- Melting Point : Consistent with hydrochloride salt formation.
- HPLC Purity : >98% after purification.
Comparative Analysis with Related Triazole Syntheses
While direct literature on this exact compound is limited, methods for related triazole derivatives provide insight:
| Feature | This compound | Related Triazole Derivatives (e.g., 1,2,4-triazoles) |
|---|---|---|
| Triazole ring formation | CuAAC click chemistry (1,2,3-triazoles) | Nucleophilic substitution or condensation (1,2,4-triazoles) |
| Piperidine introduction | Alkylation or coupling on triazole nitrogen | Similar alkylation or nucleophilic substitution |
| Ester group introduction | Direct esterification or use of ester-functionalized azides/alkynes | Comparable esterification methods |
| Salt formation | HCl treatment to form hydrochloride salt | Similar acid-base salt formation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
